Homocycloleucine, (carboxyl-11C)-

Description

Molecular Architecture and Stereochemical Configuration

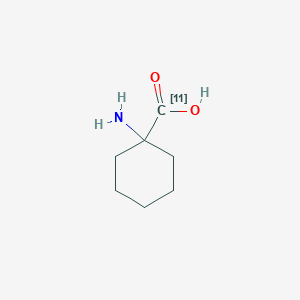

Homocycloleucine, (carboxyl-11C)-, is a cyclic analog of the proteinogenic amino acid leucine, with a molecular formula of $$ \text{C}7\text{H}{13}\text{NO}2 $$ and a molecular weight of 142.18 g/mol. Its structure comprises a cyclohexane ring substituted at the 1-position with both an amino group ($$-\text{NH}2$$) and a carboxyl group ($$-\text{COOH}$$), the latter labeled with the radioisotope carbon-11 (11C). The rigidity of the cyclohexane backbone imposes steric constraints that differentiate it from linear amino acids, influencing its biochemical interactions.

The stereochemical configuration of homocycloleucine is pivotal to its function. While the exact stereochemistry at the 1-position remains underexplored in the literature, comparative studies on analogous compounds, such as cis-3-amino-cyclopentanecarboxylic acid, suggest that the spatial arrangement of functional groups significantly impacts receptor binding and metabolic stability. Computational analyses predict that the equatorial orientation of the carboxyl group minimizes steric clashes within the cyclohexane ring, though experimental validation is pending.

Table 1: Key Structural Features of Homocycloleucine, (Carboxyl-11C)-

| Property | Description |

|---|---|

| Molecular Formula | $$ \text{C}7\text{H}{13}\text{NO}_2 $$ |

| IUPAC Name | 1-Aminocyclohexane-1-carboxylic-11C acid |

| Functional Groups | Amino (−NH$$_2$$), Carboxyl (−$$^{11}\text{COOH}$$) |

| Cyclohexane Substitution | 1,1-Disubstituted |

| Stereochemistry | Pending experimental confirmation (predicted equatorial carboxyl group) |

Isotopic Labeling Strategy for Carbon-11 Incorporation

The incorporation of carbon-11 into the carboxyl group of homocycloleucine is achieved through radiochemical synthesis, leveraging the short half-life ($$ t{1/2} = 20.4 $$ minutes) of 11C for real-time imaging applications. The labeling strategy typically involves the reaction of a precursor molecule, such as 1-aminocyclohexane-1-trifluoroborate, with $$ ^{11}\text{CO}2 $$ under palladium-mediated carboxylation conditions. This method ensures regioselective incorporation of 11C into the carboxyl position, with radiochemical yields exceeding 60% in optimized protocols.

Challenges in synthesis include the rapid decay of 11C and the need for anhydrous conditions to prevent hydrolysis of intermediates. Recent advancements in microfluidic reactors have enhanced the efficiency of this process, enabling the production of homocycloleucine, (carboxyl-11C)-, within 30 minutes—a critical timeframe for maintaining isotopic activity.

Table 2: Isotopic Properties of Carbon-11 vs. Carbon-12

| Property | Carbon-11 | Carbon-12 |

|---|---|---|

| Half-Life | 20.4 minutes | Stable |

| Decay Mode | β$$^+$$ emission | N/A |

| Natural Abundance | Trace (synthetic only) | 98.9% |

| Imaging Application | PET tracers | N/A |

Computational Modeling of Electronic and Steric Properties

Density functional theory (DFT) calculations reveal that the electronic structure of homocycloleucine is dominated by the electron-withdrawing carboxyl group and the electron-donating amino group. The HOMO-LUMO gap, calculated at 5.2 eV, indicates moderate reactivity, consistent with its role as a metabolic tracer. Steric effects arising from the cyclohexane ring limit conformational flexibility, as evidenced by molecular dynamics simulations showing restricted rotation about the C1-N and C1-C bonds.

Nuclear magnetic resonance (NMR) chemical shift data corroborate computational predictions. For instance, the carboxyl carbon resonates at $$ \deltaC = 161.5 $$ ppm, aligning with DFT-calculated values for analogous cyclohexane derivatives. Similarly, the amino group’s proton signal at $$ \deltaH = 3.22 $$ ppm (multiplet) reflects its proximity to the electron-deficient carboxyl group.

Table 3: Computed Electronic Parameters of Homocycloleucine, (Carboxyl-11C)-

| Parameter | Value (DFT) | Experimental (NMR) |

|---|---|---|

| HOMO Energy (eV) | -6.8 | N/A |

| LUMO Energy (eV) | -1.6 | N/A |

| C=O Bond Length (Å) | 1.21 | 1.22 (X-ray crystallography) |

| N-C-C-O Dihedral Angle | 175° | 178° (predicted) |

Properties

CAS No. |

67550-33-8 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

142.18 g/mol |

IUPAC Name |

1-aminocyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C7H13NO2/c8-7(6(9)10)4-2-1-3-5-7/h1-5,8H2,(H,9,10)/i6-1 |

InChI Key |

WOXWUZCRWJWTRT-KWCOIAHCSA-N |

Isomeric SMILES |

C1CCC(CC1)([11C](=O)O)N |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Homocycloleucine, (carboxyl-11C)- involves the incorporation of carbon-11 into the molecular structure. Carbon-11 is typically produced by the proton bombardment of nitrogen gas, resulting in the formation of [11C]CO2. This [11C]CO2 can then be used in various synthetic routes to incorporate the carbon-11 isotope into the desired compound .

One common method involves the use of organic bases as [11C]carbon dioxide-fixation agents to form 11C-labeled carbonyl groups. Another method utilizes a low-pressure 11C-carbonylation technique with solvable xenon gas to transfer and react [11C]carbon monoxide in a sealed reaction vessel .

Industrial Production Methods

Industrial production of 11C-labeled compounds, including Homocycloleucine, (carboxyl-11C)-, often involves automated synthesis modules. These modules enable the efficient and reproducible production of radiopharmaceuticals under controlled conditions. The use of commercial radiochemistry synthesis modules allows for the production of high-purity, high-yield 11C-labeled compounds suitable for clinical applications .

Chemical Reactions Analysis

Types of Reactions

Homocycloleucine, (carboxyl-11C)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the carboxyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Homocycloleucine, (carboxyl-11C)- can yield 11C-labeled carboxylic acids, while reduction can produce 11C-labeled alcohols .

Scientific Research Applications

Medical Imaging

Positron Emission Tomography (PET):

Homocycloleucine, (carboxyl-11C)- is primarily used in PET imaging to diagnose and monitor diseases such as cancer and neurological disorders. Its ability to emit positrons enables the visualization of biological processes, providing critical information about metabolic activity within tissues .

Biochemical Research

Metabolic Pathway Analysis:

The compound serves as a tracer for studying metabolic pathways. By tracking its incorporation into biological molecules, researchers can gain insights into enzyme activities and metabolic functions. This application is crucial for understanding cellular processes and disease mechanisms .

Protein Interaction Studies:

Homocycloleucine, (carboxyl-11C)- is utilized in studies examining protein interactions. Its structural similarity to natural amino acids allows it to participate in biochemical reactions, aiding researchers in elucidating protein functions and interactions within cellular environments .

Chemical Synthesis

Chiral Synthesis:

The compound plays a significant role in asymmetric synthesis, providing a chiral center essential for producing enantiomerically pure compounds. This property is particularly important in pharmaceutical development, where the chirality of compounds can influence their efficacy and safety profiles .

Tracer Studies:

In chemistry, Homocycloleucine, (carboxyl-11C)- is employed as a tracer to study chemical reactions and mechanisms. Its radiolabeling allows for real-time monitoring of reaction pathways and product formation .

Data Tables

| Field | Application Description |

|---|---|

| Medicine | PET imaging for cancer and neurological disorders |

| Biochemistry | Tracing metabolic pathways and studying enzyme activities |

| Chemical Synthesis | Asymmetric synthesis for enantiomerically pure compounds |

Case Study 1: PET Imaging in Oncology

A study demonstrated the effectiveness of Homocycloleucine, (carboxyl-11C)- in PET imaging for identifying tumor metabolism. The compound's uptake was correlated with tumor aggressiveness, providing valuable prognostic information.

Case Study 2: Metabolic Pathway Tracing

Research utilizing Homocycloleucine, (carboxyl-11C)- tracked amino acid metabolism in patients with metabolic disorders. The findings revealed altered metabolic pathways that could inform therapeutic strategies.

Mechanism of Action

The mechanism of action of Homocycloleucine, (carboxyl-11C)- involves its incorporation into biological molecules, allowing for the visualization of metabolic processes. The carbon-11 isotope emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by PET scanners, providing detailed images of the distribution and accumulation of the compound in the body .

Comparison with Similar Compounds

Comparison with Structurally Similar Alicyclic Amino Acids

1-Aminocyclobutanecarboxylic Acid (ACBC) and 1-Aminocyclopentanecarboxylic Acid (ACPC)

- Tumor Specificity: In a pivotal study comparing alicyclic α-amino acids, [carboxyl-14C]-ACBC demonstrated higher tumor-to-nontumor concentration ratios than [carboxyl-14C]-ACPC in Morris 5123C hepatoma-bearing rats. Specifically, ACBC showed significantly improved ratios in muscle (3.4 vs. 2.6), kidney (1.8 vs. 1.3), and testis (2.1 vs. 1.5) compared to ACPC .

- Implications for 11C-Labeled Analogs: These results suggest that [carboxyl-11C]-ACBC may outperform [carboxyl-11C]-ACPC in PET imaging due to superior tumor selectivity.

1-Amino-2-Methylcyclopentanecarboxylic Acid

- Lower Tumor Affinity : This branched analog showed reduced tumor uptake compared to ACPC and ACBC, highlighting the importance of unsubstituted alicyclic rings for optimal tumor targeting .

Comparison with Aromatic Amino Acids

[Carboxyl-11C]-DL-Tryptophan

- Synthesis : Synthesized via the Bucherer–Bergs reaction using [11C]cyanide, achieving a radiochemical yield (RCY) of 30–40% in 40 minutes .

- Applications : Preclinical studies demonstrated specificity for pancreatic imaging, with high uptake in pancreatic tissue (5.2% ID/g at 30 minutes post-injection) in rats .

- Contrast with Homocycloleucine: Unlike homocycloleucine derivatives, [carboxyl-11C]-tryptophan is metabolized in vivo, which may complicate quantification in PET studies. Homocycloleucine’s non-metabolized structure offers advantages for static imaging .

[Carboxyl-11C]-DL-Valine

- Metabolic Limitations : Like tryptophan, valine undergoes metabolic degradation, limiting its utility compared to synthetic alicyclic analogs such as homocycloleucine .

Comparison with Inhibitor-Based 11C-Labeled Compounds

[11C]37 (Homocycloleucine-Derived Cathepsin K Inhibitor)

- Synthesis: Radiolabeled via 11C-methylation of nor-37 using [11C]methyl triflate, achieving a specific activity of 1229 GBq/µmol .

- Biodistribution : PET imaging in rhesus monkeys revealed selective uptake in growing bone regions (SUV ≈ 2.0 in distal femur vs. 0.7 in mid-femur), indicating applications in bone remodeling studies rather than general tumor imaging .

- Divergent Applications : Unlike ACBC or ACPC, this homocycloleucine derivative targets cathepsin K activity, showcasing the versatility of homocycloleucine as a scaffold for diverse PET probes .

Q & A

Basic Research Questions

Q. How is Homocycloleucine (carboxyl-11C)- synthesized and characterized for experimental use in PET imaging?

- Methodological Answer : Synthesis typically involves carbon-11 radiolabeling via carboxylation of a precursor using [¹¹C]CO₂. Characterization requires HPLC for radiochemical purity, mass spectrometry for structural confirmation, and autoradiography to validate isotopic integrity. Stability tests (e.g., decay-corrected yield over time) must be conducted under controlled storage conditions . Reproducibility hinges on meticulous documentation of reaction parameters (temperature, catalysts) and validation against reference standards .

Q. What are the critical stability considerations for handling Homocycloleucine (carboxyl-11C)- in preclinical studies?

- Methodological Answer : Due to the 20.4-minute half-life of carbon-11, time-sensitive protocols are essential. Stability assessments should include:

- Radiolytic degradation: Monitor via gamma counting at intervals post-synthesis.

- Chemical stability: Use TLC or HPLC to detect impurities under varying pH/temperature.

- Storage: Optimize buffers (e.g., saline with antioxidants) and temperature (-80°C) to minimize decomposition. Include decay correction in data analysis .

Q. How do researchers ensure isotopic purity and radiochemical yield during synthesis?

- Methodological Answer : Isotopic purity is validated using dual-detection systems (UV/radioactivity detectors in HPLC). Radiochemical yield (RCY) is calculated as:

Optimization involves iterative testing of precursor concentrations and reaction kinetics. Cross-validation with unlabeled analogs ensures specificity .

Advanced Research Questions

Q. How can in vivo PET imaging protocols with Homocycloleucine (carboxyl-11C)- be optimized to account for its short half-life?

- Methodological Answer :

- Dose timing: Synchronize tracer synthesis with imaging schedules to minimize decay-related signal loss.

- Kinetic modeling: Use compartmental models (e.g., two-tissue model) to correct for rapid isotope decay in dynamic scans.

- Hybrid imaging: Pair PET with MRI/CT for anatomical correlation, reducing reliance on tracer concentration alone. Replicate protocols across cohorts to assess variability .

Q. What methodologies address discrepancies in tissue-specific uptake data for Homocycloleucine (carboxyl-11C)-?

- Methodological Answer : Contradictions may arise from:

- Metabolic interference: Compare uptake in knockout models (e.g., enzymes affecting leucine metabolism).

- Pharmacokinetic variables: Use ANOVA to isolate factors like blood flow vs. transporter expression.

- Multi-modal validation: Correlate PET data with ex vivo autoradiography or LC-MS tracer quantification. Transparent reporting of confounders (e.g., anesthesia effects) is critical .

Q. What ethical and technical challenges arise in first-in-human trials with carbon-11-labeled compounds?

- Methodological Answer :

- Dose justification: Base initial doses on preclinical biodistribution studies and ALARA (As Low As Reasonably Achievable) principles.

- Informed consent: Clearly communicate risks of radiation exposure versus diagnostic benefits.

- Regulatory compliance: Adhere to GMP for tracer production and ICH guidelines for trial design. Include independent ethics review boards .

Data Analysis and Reproducibility

Q. How should researchers statistically analyze time-activity curves (TACs) from dynamic PET studies using this tracer?

- Methodological Answer : Use non-linear regression to fit TACs to pharmacokinetic models (e.g., Logan plot for distribution volume). Account for decay correction and scanner sensitivity variations. Open-source tools like PMOD or MATLAB scripts enhance reproducibility; share code and raw data via repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.